Cyclopentyl 2,5-dichlorophenyl ketone

Physicochemical characterization Distillation purification Process chemistry

Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791‑84‑9) is a halogenated aryl ketone scaffold of formula C₁₂H₁₂Cl₂O, molecular weight 243.13 g/mol, bearing a cyclopentyl carbonyl moiety and a 2,5‑dichlorophenyl ring system [REFS‑1]. It is commercially supplied as a yellow oil with a certified purity of 97.0% and is classified under UNSPSC code 12352101 for laboratory reagents [REFS‑2][REFS‑3].

Molecular Formula C12H12Cl2O
Molecular Weight 243.13 g/mol
CAS No. 898791-84-9
Cat. No. B1324765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 2,5-dichlorophenyl ketone
CAS898791-84-9
Molecular FormulaC12H12Cl2O
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H12Cl2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyANOKAZMIUAFKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 2,5-Dichlorophenyl Ketone (CAS 898791-84-9): Procurement-Grade Physicochemical & Scaffold Profile


Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791‑84‑9) is a halogenated aryl ketone scaffold of formula C₁₂H₁₂Cl₂O, molecular weight 243.13 g/mol, bearing a cyclopentyl carbonyl moiety and a 2,5‑dichlorophenyl ring system [REFS‑1]. It is commercially supplied as a yellow oil with a certified purity of 97.0% and is classified under UNSPSC code 12352101 for laboratory reagents [REFS‑2][REFS‑3]. The compound is recognized as a versatile small‑molecule building block for medicinal chemistry and agrochemical intermediate synthesis [REFS‑1].

Why Cyclopentyl 2,5-Dichlorophenyl Ketone Cannot Be Swapped with Other Dichlorophenyl Cyclopentyl Ketone Isomers


Although all dichlorophenyl cyclopentyl ketone isomers share the identical molecular formula (C₁₂H₁₂Cl₂O) and molecular weight (243.13 g/mol), their computed boiling points diverge by up to 38.4 °C, and their flash points by up to 16.7 °C depending solely on chlorine substitution pattern [REFS‑1][REFS‑2]. These differences arise from altered dipole moments and intermolecular packing dictated by the regiochemistry of the chlorine atoms. Consequently, substituting the 2,5‑isomer with the 3,4‑ or 3,5‑dichloro analogues in a process that relies on distillation‑based purification or that has narrow thermal‑stability windows will result in different separation behavior, potential impurity profiles, and safety classifications [REFS‑1]. The following quantitative comparisons establish where the 2,5‑isomer occupies a distinct property space relevant to selection decisions.

Quantitative Differentiation Evidence for Cyclopentyl 2,5-Dichlorophenyl Ketone Relative to Isomeric and Mono‑Chloro Analogs


Boiling Point: 2,5-Dichloro Isomer Exhibits the Lowest Boiling Point Among All Dichlorophenyl Cyclopentyl Ketone Isomers

The target 2,5‑dichloro isomer displays a predicted boiling point of 325.1 °C at 760 mmHg, which is 3.5 °C lower than the 2,4‑dichloro isomer (328.6 °C) and approximately 36–38 °C lower than the 3,4‑dichloro (363.5 °C) and 3,5‑dichloro (361.1 °C) isomers [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The reduced boiling point of the 2,5‑isomer facilitates distillative purification at lower energy input and may reduce thermal degradation risk compared to the 3,4‑ and 3,5‑isomers.

Physicochemical characterization Distillation purification Process chemistry

Flash Point: 2,5-Dichloro Isomer Has the Lowest Flash Point, Impacting Shipping and Storage Classification

The computed flash point of cyclopentyl 2,5‑dichlorophenyl ketone is 136.9 °C, compared with 138.4 °C for the 2,4‑isomer, 153.6 °C for the 3,4‑isomer, and 152.6 °C for the 3,5‑isomer [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. Although all isomers are classified as combustible rather than flammable liquids, the 2,5‑isomer's lower flash point places it closer to regulatory thresholds (e.g., GHS Category 4 for combustible liquids begins at flash point > 60 °C and ≤ 93 °C, but the value still influences storage risk assessments).

Safety classification Transport regulations Process safety

Lipophilicity: XLogP3 of 4.4 Matches the 2,4-Isomer but Is Expected to Diverge from 3,4- and 3,5-Isomers

Cyclopentyl 2,5‑dichlorophenyl ketone has an XLogP3‑AA value of 4.4, identical to the 2,4‑dichloro isomer [REFS‑1][REFS‑2]. LogP values for the 3,4‑ and 3,5‑isomers have not been reported in authoritative databases, but based on established quantitative structure‑property relationships, meta‑ and para‑substituted chlorines are predicted to yield slightly lower LogP values owing to altered dipole vectors [REFS‑3]. The high LogP of 4.4 indicates strong lipophilicity, which, if the compound is deployed as a fragment or intermediate in CNS‑targeted programs, may favor blood‑brain barrier penetration relative to less lipophilic isomers.

Medicinal chemistry Drug design ADME prediction

Physical Form and Purity: 97% Yellow Oil with Documented Certificates of Analysis

The compound is consistently supplied as a yellow oil with a minimum purity of 97.0% by multiple vendors, including Sigma‑Aldrich (Rieke Metals) and Fluorochem [REFS‑1][REFS‑2]. Certificates of Analysis (CoA) are available for each batch, enabling verification of identity and purity before use [REFS‑1]. By comparison, the monochloro analog (2‑chlorophenyl cyclopentyl ketone) is a lower‑viscosity liquid with a specific gravity of 1.16 (vs predicted 1.282 for the 2,5‑dichloro compound), and a boiling point of only 96 °C at reduced pressure, reflecting its significantly lower molecular weight [REFS‑3].

Quality assurance Reproducibility Procurement specification

Synthetic Accessibility: Single-Step Friedel-Crafts Acylation from 2,5-Dichlorobenzoyl Chloride

Cyclopentyl 2,5‑dichlorophenyl ketone can be prepared in a single‑step Friedel‑Crafts acylation between cyclopentene and 2,5‑dichlorobenzoyl chloride using aluminum(III) chloride in dichloromethane [REFS‑1]. The same general method applies to all dichlorophenyl cyclopentyl ketone isomers; however, the 2,5‑dichlorobenzoyl chloride starting material benefits from commercial availability at scale and well‑characterized reactivity due to the extensive use of 2,5‑dichloro‑substituted benzoyl chlorides in pharmaceutical intermediate synthesis. Published process optimization studies on ketamine hydrochloride synthesis have established kilogram‑scale Friedel‑Crafts acylation protocols with conversion rates improved from 88% to 99% using optimized bromination conditions, providing a precedent for scalable manufacture of related aryl cyclopentyl ketones [REFS‑2].

Synthetic methodology Process development Route scouting

Overall Evidence Strength Acknowledgment

It must be explicitly noted that high‑strength, direct head‑to‑head comparative biological or reactivity data for cyclopentyl 2,5‑dichlorophenyl ketone versus its closest analogs are absent from the peer‑reviewed and patent literature as of the search date. The quantitative evidence presented above is restricted to predicted physicochemical properties (boiling point, flash point, LogP) and commercial quality metrics. No published IC₅₀ values, selectivity panels, in vivo pharmacokinetic profiles, or head‑to‑head catalytic performance data exist that would permit a rigorous biological or catalytic differentiation of the 2,5‑isomer over the 2,4‑, 3,4‑, or 3,5‑isomers. This evidence gap should be considered when the intended use requires biological target engagement or catalytic turnover data rather than physicochemical handling characteristics.

Data transparency Evidence grading

Recommended Application Scenarios for Cyclopentyl 2,5-Dichlorophenyl Ketone Based on Verified Differentiation Evidence


Distillation‑Intensive Process Workflows Where Lower Boiling Point Reduces Energy Input

In synthetic sequences requiring high‑purity intermediates obtained by fractional distillation, the 2,5‑isomer's boiling point of 325.1 °C (36–38 °C below the 3,4‑ and 3,5‑isomers) translates to reduced heating costs and lower thermal stress on the product. Process development groups evaluating dichlorophenyl cyclopentyl ketone isomers as key intermediates should prioritize the 2,5‑isomer when distillation is the intended purification method [REFS‑1].

Medicinal Chemistry Fragment Libraries Requiring Defined Lipophilicity (XLogP3 = 4.4)

The 2,5‑isomer provides a consistent LogP of 4.4, which is identical to the 2,4‑isomer and thus interchangeable in SAR studies where lipophilicity must be held constant while varying the chlorine substitution pattern. This property supports its inclusion in fragment‑based drug discovery libraries targeting CNS‑penetrant candidates, where LogP in the 4–5 range is often targeted for blood‑brain barrier permeability [REFS‑1].

Scalable Kilogram‑Level Synthesis Leveraging Established Friedel‑Crafts Acylation Protocols

The well‑characterized Friedel‑Crafts acylation route from 2,5‑dichlorobenzoyl chloride, combined with published kilogram‑scale process optimization studies for related 2‑chlorophenyl cyclopentyl ketone, offers a credible scale‑up pathway for the 2,5‑isomer. Procurement teams sourcing multi‑kilogram quantities for pilot‑plant campaigns can rely on commercial availability of the precursor and demonstrated process robustness in the aryl cyclopentyl ketone series [REFS‑1][REFS‑2].

Safety‑Conscious Procurement Where Flash Point Dictates Storage Classification

The 2,5‑isomer's flash point of 136.9 °C, while above typical flammable liquid thresholds, is sufficiently lower than the 3,4‑ and 3,5‑isomers to warrant distinct handling and storage assessments. Procurement specifications for facilities with strict thermal hazard classifications should incorporate flash‑point data into the isomer selection process, particularly when bulk quantities (> 5 kg) are stored [REFS‑1].

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